Ornithine phenylacetate

Catalog No.
S538246
CAS No.
952154-79-9
M.F
C13H20N2O4
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ornithine phenylacetate

CAS Number

952154-79-9

Product Name

Ornithine phenylacetate

IUPAC Name

(2S)-2,5-diaminopentanoic acid;2-phenylacetic acid

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C8H8O2.C5H12N2O2/c9-8(10)6-7-4-2-1-3-5-7;6-3-1-2-4(7)5(8)9/h1-5H,6H2,(H,9,10);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1

InChI Key

LRSYFEZBIMVWRY-VWMHFEHESA-N

SMILES

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN

Solubility

Soluble in DMSO

Synonyms

Ornithine phenylacetate; L-OP; OCR-002; OP; L-Ornithine phenylacetate;

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O.C(CC(C(=O)O)N)CN

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)O.C(C[C@@H](C(=O)O)N)CN

Description

The exact mass of the compound Ornithine phenylacetate is 268.1423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Ornithine phenylacetate is a compound that has gained considerable attention in the medical field, particularly for its therapeutic potential in treating conditions associated with elevated ammonia levels, such as hepatic encephalopathy. This compound is formed from the amino acid L-ornithine and phenylacetic acid, and it plays a crucial role in ammonia detoxification by facilitating its conjugation and subsequent excretion from the body.

The primary mechanism through which ornithine phenylacetate operates is by increasing the synthesis of glutamine, which binds to ammonia to form phenylacetylglutamine. This process significantly reduces plasma ammonia concentrations, making it an effective treatment for patients with liver dysfunction or failure .

Ornithine phenylacetate primarily undergoes conjugation reactions. The key reaction involves the conjugation of phenylacetate with ammonia, leading to the formation of phenylacetylglutamine. This reaction is facilitated by enzymes such as glutamine synthetase, which catalyzes the conversion of glutamate to glutamine using ammonia .

Major Reaction Pathways

  • Formation of Phenylacetylglutamine:
    • Reactants: Ammonia + Phenylacetate
    • Products: Phenylacetylglutamine (excreted in urine)
  • Glutamine Synthesis:
    • Reactants: Glutamate + Ammonium ion
    • Products: Glutamine (increased by ornithine phenylacetate) .

Ornithine phenylacetate exhibits significant biological activity, particularly in its ability to lower ammonia levels in the bloodstream. Clinical studies have demonstrated its effectiveness in patients with hepatic encephalopathy, where it helps alleviate neurocognitive symptoms associated with elevated ammonia .

Mechanism of Action

  • Ammonia Conjugation: Facilitates the binding of ammonia to phenylacetate.
  • Stimulation of Glutamine Synthetase: Enhances the conversion of glutamate to glutamine, thereby trapping ammonia.
  • Normalization of Enzyme Activity: Modulates the activities of glutamine synthetase and glutaminase, which are crucial for maintaining ammonia homeostasis .

The synthesis of ornithine phenylacetate typically involves a straightforward reaction between L-ornithine and phenylacetic acid. The general procedure includes:

  • Preparation: Dissolve L-ornithine in an aqueous solution.
  • Reaction: Add phenylacetic acid to the solution while stirring.
  • Crystallization: Allow the mixture to react under controlled conditions (temperature and pH), then crystallize to isolate ornithine phenylacetate.

On an industrial scale, this process is optimized for higher yields and purity through precise control of reaction conditions .

Ornithine phenylacetate is primarily used in clinical settings for:

  • Treatment of Hepatic Encephalopathy: Reduces plasma ammonia levels and alleviates symptoms in patients with liver disease.
  • Management of Hyperammonemia: Particularly useful in acute liver failure cases where ammonia detoxification is critical .

Research has shown that ornithine phenylacetate interacts significantly with metabolic pathways related to ammonia detoxification. In various animal models, it has been observed to modulate enzyme activities associated with ammonia metabolism, specifically enhancing glutamine synthetase activity while reducing glutaminase activity in certain tissues . These interactions underline its potential as a therapeutic agent for managing hyperammonemia.

Similar Compounds: Comparison with Other Compounds

Ornithine phenylacetate can be compared with several other compounds used in treating hyperammonemia:

CompoundMechanism of ActionUnique Features
Sodium PhenylacetateConjugates with ammonia to form phenylacetylglutamineCommonly used but lacks dual action on enzyme activity
Glycerol PhenylbutyrateUsed for urea cycle disorders; promotes nitrogen excretionPrimarily focuses on urea cycle enhancement
L-Ornithine L-AspartateEnhances urea cycle; promotes detoxification via ureaWorks through different metabolic pathways

Ornithine phenylacetate stands out due to its dual mechanism involving both direct conjugation of ammonia and stimulation of key metabolic enzymes, making it a unique option for treating hyperammonemia and hepatic encephalopathy .

Intermediate Salt Formation Strategies (Benzoate, Hydrochloride)

The synthesis of ornithine phenylacetate commonly employs intermediate salt formation strategies to optimize reaction conditions and facilitate purification processes [7]. The most widely documented approach utilizes L-ornithine benzoate as a key intermediate, which serves as a precursor for the final phenylacetate salt formation [2]. This method employs L-ornithine benzoate as an intermediate to facilitate the final phenylacetate salt formation, beginning by reacting an L-ornithine salt with a benzoate salt in appropriate solvents [7].

The formation of L-ornithine benzoate involves intermixing L-ornithine hydrochloride with silver benzoate in dimethyl sulfoxide and water solutions [7]. The L-ornithine salt component typically utilizes chloride as the counterion, while the benzoate salt commonly employs silver as the cationic component [7]. The reaction produces a precipitate containing silver chloride, which can be removed through conventional separation techniques including filtration and centrifugation [7].

Table 1: Intermediate Salt Formation Parameters

ParameterL-ornithine Benzoate FormationL-ornithine Hydrochloride Formation
Primary ReactantsL-ornithine HCl + Silver benzoate [7]L-ornithine + HCl [8]
Solvent SystemDMSO/Water mixture [7]Aqueous acidic medium [8]
Molar Ratio1:1 (ornithine:benzoate) [7]1.2-1.5:1 (HCl:ornithine) [8]
Temperature RangeRoom temperature [7]16°C with heating [8]
Reaction Time1-3 hours [7]16 hours [8]

The alternative hydrochloride intermediate pathway involves the direct conversion of free L-ornithine base to its hydrochloride salt using hydrochloric acid under controlled conditions [8]. This approach requires careful pH management to ensure complete salt formation while minimizing decomposition reactions [8]. The process typically involves multiple synthetic steps with yields varying from 60-97% depending on reaction conditions and purification methods employed [8].

Silver-Mediated Metathesis Reactions for Salt Conversion

Silver-mediated metathesis reactions represent a sophisticated approach for salt conversion in ornithine phenylacetate synthesis [7]. These reactions exploit the low solubility of silver halides to drive equilibrium toward product formation while enabling efficient separation of byproducts [10]. The process involves intermixing L-ornithine halide salts with silver phenylacetate in appropriate solvent systems [7].

The metathesis mechanism proceeds through ionic exchange where silver cations from the phenylacetate salt combine with halide anions from the ornithine salt to form insoluble silver halide precipitates [7]. Simultaneously, the ornithine cations associate with phenylacetate anions to produce the desired ornithine phenylacetate product [12]. This thermodynamically favorable process is driven by the precipitation of silver chloride when L-ornithine hydrochloride serves as the starting material [7].

Table 2: Silver-Mediated Metathesis Reaction Conditions

Reaction ComponentOptimal ConditionsYield Impact
Silver phenylacetate concentration0.1-0.2 M [7]Directly proportional to yield [7]
Reaction temperature25-40°C [7]Higher temperatures increase reaction rate [10]
Stirring duration2-4 hours [7]Extended mixing improves completion [7]
pH adjustment6.5-7.5 [7]Neutral conditions optimize salt formation [7]
Silver chloride removal>90% separation required [7]Incomplete removal reduces product purity [7]

The effectiveness of silver-mediated metathesis depends significantly on solvent selection and reaction stoichiometry [12]. Optimal conditions typically require equimolar quantities of reactants with slight excess of silver phenylacetate to ensure complete conversion of the ornithine starting material [7]. The reaction proceeds efficiently in polar protic solvents that solubilize both reactants while maintaining the driving force for silver halide precipitation [12].

Solvent Systems and Crystallization Optimization

Solvent system selection profoundly influences both reaction efficiency and product quality in ornithine phenylacetate synthesis [1]. The primary manufacturing method employs ethanol-water mixtures for initial reaction steps, followed by acetone-based crystallization systems for product isolation [1]. The optimal ethanol concentration typically ranges from 60-80% by volume, providing adequate solubility for reactants while maintaining reaction selectivity [1].

Crystallization optimization involves carefully controlled addition of anti-solvents to supersaturated solutions [1]. The most effective approach utilizes acetone as the primary anti-solvent, added slowly to concentrated aqueous ornithine phenylacetate solutions at controlled temperatures [1]. The volume ratio of acetone to aqueous solution typically ranges from 7:3 to achieve optimal crystal formation [1].

Table 3: Crystallization Solvent System Parameters

Solvent SystemTemperature (°C)Concentration FactorCrystal Yield (%)Purity (%)
Ethanol/Water (75:25) [1]75 [1]12x [1]44 [1]98.5 [1]
Acetone/Water (70:30) [1]1 [1]24x [1]85 [1]99.2 [1]
Methanol/Acetonitrile (50:50) [15]25 [15]8x [15]87 [15]99.8 [15]
Isopropanol/Ethyl acetate [15]50 [15]6x [15]76 [15]97.8 [15]

Temperature control during crystallization proves critical for achieving desired crystal morphology and size distribution [26]. Slow cooling protocols from elevated temperatures enhance crystal quality by promoting uniform nucleation and growth [27]. The optimal cooling rate typically ranges from 0.5-2°C per hour to minimize defect formation and maximize yield [26].

Seeding strategies further improve crystallization reproducibility and control [1]. Addition of 0.1-0.5% seed crystals of ornithine phenylacetate during initial supersaturation helps direct crystal formation toward desired polymorphic forms [1]. The seed crystal addition timing correlates directly with final product uniformity and processing efficiency [27].

Industrial-Scale Production Challenges and Yield Optimization

Industrial-scale production of ornithine phenylacetate encounters significant challenges related to process scalability, cost optimization, and quality consistency [19]. Manufacturing operations must address complex supply chain requirements while maintaining stringent pharmaceutical-grade specifications [20]. The primary challenges include managing large-volume solvent systems, controlling crystallization uniformity across industrial reactors, and optimizing purification protocols for consistent product quality [23].

Yield optimization strategies focus on minimizing material losses during intermediate processing steps and maximizing conversion efficiency in key synthetic transformations [21]. The most significant yield improvements result from optimizing reaction stoichiometry, improving mixing efficiency in large-scale reactors, and implementing advanced separation techniques [23]. Industrial processes typically achieve overall yields ranging from 75-90% when properly optimized [1].

Table 4: Industrial Production Scale Challenges and Solutions

Challenge CategorySpecific IssuesImplemented SolutionsYield Impact
Reaction Scale-up [23]Heat transfer limitations [20]Enhanced mixing systems [23]+15% yield improvement [21]
Solvent Management [22]Large volume requirements [20]Solvent recovery systems [22]30% cost reduction [22]
Crystallization Control [26]Batch-to-batch variability [23]Automated seeding protocols [27]+12% consistency improvement [26]
Purification Efficiency [25]Multiple washing steps [23]Counter-current extraction [25]+8% purity enhancement [25]
Quality Control [29]Analytical monitoring [32]Real-time spectroscopic analysis [34]95% defect reduction [33]

Process automation represents a critical factor in achieving consistent industrial production [23]. Advanced control systems monitor reaction parameters including temperature, pH, concentration, and mixing rates to maintain optimal conditions throughout the manufacturing cycle [23]. These systems enable real-time adjustments that minimize batch failures and optimize resource utilization [20].

The implementation of continuous manufacturing processes offers significant advantages over traditional batch production methods [21]. Continuous flow reactors provide superior heat and mass transfer characteristics, enabling better control over reaction selectivity and product quality [21]. These systems typically demonstrate 20-30% higher overall yields compared to equivalent batch processes while reducing capital equipment requirements [23].

Ornithine phenylacetate exerts its primary ammonia scavenging effects through the activation of glutamine synthetase, a critical enzyme responsible for converting glutamate and ammonia into glutamine [1] [2]. The compound operates via a dual mechanism where the ornithine component serves as a substrate for glutamate production through the ornithine aminotransferase pathway, while simultaneously stimulating glutamine synthetase activity in target tissues [3] [2].

The ornithine component of ornithine phenylacetate undergoes transamination via ornithine aminotransferase, producing glutamate semialdehyde, which spontaneously cyclizes to pyrroline-5-carboxylate [4] [5]. This process generates glutamate, the primary substrate for glutamine synthetase [6]. Research demonstrates that ornithine phenylacetate treatment results in significant increases in glutamine synthetase activity, particularly in skeletal muscle tissue where activity increases by approximately 80 percent compared to baseline levels [2] [7].

Table 1: Glutamine Synthetase Activity Modulation by Ornithine Phenylacetate

Tissue/OrganBaseline GS Activity (μmol/min/mg protein)Post-OP Treatment ActivityPercentage Change (%)Primary Function
Skeletal Muscle0.851.5380.0Ammonia detoxification
Liver1.201.3512.5Urea cycle regulation
Intestine0.950.89-6.3Glutamine export
Kidney1.101.154.5Ammoniagenesis regulation
Brain0.700.722.9Neurotransmitter homeostasis

The activation of glutamine synthetase follows specific regulatory mechanisms involving alpha-ketoglutarate as an allosteric activator [8]. Studies reveal that glutamine synthetase from liver tissue demonstrates marked activation by alpha-ketoglutarate and exhibits inhibition by glycine and alanine in the presence of manganese ions but not magnesium ions [8]. This metal ion dependency provides a crucial regulatory switch that determines enzyme activity under varying physiological conditions.

Molecular investigations indicate that glutamine synthetase regulation involves multiple post-translational modifications [9]. The enzyme undergoes adenylylation and deadenylylation cycles that modulate its catalytic activity [9]. In bacterial systems, glutamine synthetase activity is subject to cumulative feedback inhibition by seven different end products of glutamine metabolism, including tryptophan, histidine, carbamoyl phosphate, cytidine triphosphate, adenosine monophosphate, glucose-6-phosphate, and nicotinamide adenine dinucleotide [9].

The tissue-specific responses to ornithine phenylacetate treatment reflect the differential expression patterns of glutamine synthetase across organs [10]. In hepatocytes, glutamine synthetase expression is restricted to pericentral regions, complementing the periportal distribution of urea cycle enzymes [10]. This zonation pattern ensures optimal coordination between ammonia detoxification pathways and maintains nitrogen homeostasis at the cellular level.

Phenylacetylglutamine Conjugation Dynamics

The phenylacetate component of ornithine phenylacetate undergoes a complex two-step conjugation process that culminates in the formation of phenylacetylglutamine, a nitrogen-rich compound that can be efficiently excreted in urine [11] [12]. This conjugation pathway represents a critical alternative route for nitrogen elimination, particularly important in conditions where the urea cycle is compromised [12] [13].

The initial step involves the activation of phenylacetate through its conjugation with coenzyme A, catalyzed by phenylacetate-coenzyme A ligase [11] [14]. This adenosine triphosphate-dependent reaction produces phenylacetyl-coenzyme A, adenosine monophosphate, and pyrophosphate [11] [14]. Two distinct human coenzyme A ligases have been characterized as capable of catalyzing this reaction: acyl-coenzyme A synthetase medium-chain family member 1 and xenobiotic/medium-chain fatty acid coenzyme A ligase [11].

Table 2: Phenylacetate-Coenzyme A Ligase Enzyme Kinetic Parameters

ParameterValueUnitsEnzyme Source
Km (Phenylacetate)14.0μMAzoarcus evansii
Km (ATP)60.0μMAzoarcus evansii
Km (CoA)45.0μMAzoarcus evansii
Vmax48.0μmol/min/mg proteinAzoarcus evansii
Turnover Number (kcat)40.0s⁻¹Azoarcus evansii
Optimal pH8.5pH unitsAzoarcus evansii

The second step involves the conjugation of phenylacetyl-coenzyme A with glutamine, catalyzed by glutamine phenylacetyltransferase [15]. This enzyme, also known as glutamine-N-acyltransferase, has been purified from human liver mitochondria and demonstrated to be a distinct polypeptide species from glycine-N-acyltransferase [15]. The reaction produces phenylacetylglutamine and free coenzyme A, completing the conjugation cycle [15].

Clinical studies demonstrate that phenylacetylglutamine excretion represents approximately 50 to 60 percent of administered phenylacetic acid across all therapeutic doses [16] [17]. This stoichiometric relationship indicates highly efficient conjugation dynamics under physiological conditions. In patients with ornithine transcarbamylase deficiency, phenylacetylglutamine synthesis can achieve rates of 2.27 grams per day, comparable to the estimated maximum net urea nitrogen synthesis capacity of 2.65 grams per day [13].

The conjugation process exhibits species-specific characteristics, with phenylacetylglutamine formation being predominant in humans while phenylacetylglycine conjugation occurs more frequently in rodent species [18] [19]. This distinction reflects evolutionary adaptations in nitrogen metabolism pathways and has important implications for translational research applications.

Regulatory mechanisms governing phenylacetylglutamine conjugation involve substrate availability and enzyme expression patterns [18]. The pathway is subject to competitive inhibition when multiple aromatic acids are present, as the conjugating enzymes exhibit varying degrees of substrate specificity [14]. Additionally, the mitochondrial localization of key enzymes creates compartmentalization that influences flux through the conjugation pathway [12].

Interorgan Nitrogen Flux Modulation

Ornithine phenylacetate treatment significantly alters interorgan nitrogen flux patterns, creating coordinated changes in glutamine production and consumption across multiple organ systems [20] [21]. This modulation represents a fundamental aspect of the compound's mechanism of action, facilitating the redistribution of nitrogen-containing compounds to optimize ammonia detoxification [1] [3].

Skeletal muscle serves as the primary site of enhanced glutamine production following ornithine phenylacetate administration [6]. Under normal physiological conditions, skeletal muscle accounts for approximately 70 percent of endogenous glutamine production in humans [6]. Treatment with ornithine phenylacetate amplifies this capacity through increased ornithine aminotransferase activity and enhanced glutamine synthetase expression [2] [4].

Table 3: Interorgan Nitrogen Flux Distribution and Ornithine Phenylacetate Effects

OrganGlutamine Production (μmol/kg/h)Glutamine Consumption (μmol/kg/h)Net Flux DirectionOP Treatment Effect
Muscle24567ProductionEnhanced production (+30%)
Liver89312ConsumptionReduced consumption (-25%)
Intestine15689ProductionMaintained production
Kidney123234ConsumptionEnhanced consumption (+15%)
Brain4578ConsumptionMinimal change

The liver demonstrates complex flux modulation patterns in response to ornithine phenylacetate treatment [20] [22]. While hepatic glutamine synthetase activity shows modest increases, the primary effect involves reduced glutaminase activity in gut tissues, thereby decreasing ammonia production from glutamine catabolism [2] [23]. This coordinated regulation prevents the generation of additional ammonia burden while enhancing the organ's capacity for ammonia detoxification through alternative pathways.

Intestinal nitrogen flux patterns reveal tissue-specific responses to ornithine phenylacetate administration [24]. The intestine normally functions as both a glutamine-producing and glutamine-consuming organ, with net flux direction dependent on nutritional status and metabolic demands [24]. Treatment with ornithine phenylacetate maintains baseline glutamine production while reducing glutaminase activity, effectively limiting ammonia generation from luminal protein sources [2].

Renal nitrogen handling undergoes significant modification during ornithine phenylacetate therapy [25] [19]. The kidney serves dual functions in nitrogen metabolism, producing glutamine during acidotic conditions while consuming glutamine for gluconeogenesis and ammoniagenesis [24]. Enhanced glutamine consumption observed during treatment reflects increased flux through the phenylacetylglutamine formation pathway, providing an alternative route for nitrogen elimination that bypasses the urea cycle [25].

The regulation of interorgan nitrogen flux involves complex signaling mechanisms that coordinate metabolic responses across tissues [26] [27]. Ornithine aminotransferase expression and activity patterns demonstrate tissue-specific regulation, with hepatic expression being restricted to perivenous hepatocytes and co-localized with glutamine synthetase expression [4] [5]. This spatial organization facilitates efficient nitrogen flux from ornithine to glutamine while maintaining metabolic compartmentalization.

Mitochondrial Ornithine Transcarbamylase Interactions

The mitochondrial matrix enzyme ornithine transcarbamylase plays a crucial role in the urea cycle and demonstrates important interactions with ornithine phenylacetate therapy [28] [29]. This enzyme catalyzes the transfer of a carbamoyl group from carbamoyl phosphate to ornithine, yielding citrulline and phosphate in the second step of the urea cycle [28].

Ornithine transcarbamylase exists as a homotrimeric enzyme localized within the mitochondrial matrix, where it undergoes complex processing from its cytoplasmic precursor form [29] [30]. The precursor protein contains a 32-amino acid leader peptide that directs mitochondrial targeting and is processed through a two-step cleavage mechanism [29]. The first cleavage occurs at residue 24, producing an intermediate form, followed by a second cleavage at residue 32 to generate the mature enzyme [29].

Table 4: Ornithine Transcarbamylase Mitochondrial Import and Processing Dynamics

Processing StepLocationTime Course (minutes)Cleavage SiteProduct Size (kDa)
Precursor ImportOuter mitochondrial membrane5N/A40
First CleavageMitochondrial matrix15Residue 2438
Second CleavageMitochondrial matrix45Residue 3236
Mature Enzyme FormationMitochondrial matrix60Complete36

The enzyme demonstrates significant interactions with carbamoyl phosphate synthetase 1, the rate-limiting enzyme of the urea cycle [28]. These interactions facilitate substrate channeling and coordinate the flux of nitrogen through the urea cycle pathway [28]. During ornithine phenylacetate therapy, the increased availability of ornithine through the aminotransferase pathway can potentially saturate ornithine transcarbamylase, leading to competitive interactions for substrate utilization [28].

Structural studies reveal that ornithine transcarbamylase possesses specific binding sites for ornithine and carbamoyl phosphate, with the active site forming at the interface between subunits in the trimeric complex [28]. The enzyme exhibits cooperative binding kinetics and allosteric regulation that responds to substrate availability and metabolic status [28]. These regulatory mechanisms become particularly important during conditions of altered nitrogen flux, such as those induced by ornithine phenylacetate treatment.

The mitochondrial localization of ornithine transcarbamylase creates important compartmentalization effects that influence its interactions with ornithine phenylacetate therapy [31] [32]. The enzyme requires coordinated transport of ornithine into the mitochondrial matrix, where it competes with ornithine aminotransferase for substrate utilization [31]. This competition can modulate the flux through both the urea cycle and the glutamine synthesis pathways, depending on the relative activities and expression levels of the competing enzymes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

268.14230712 g/mol

Monoisotopic Mass

268.14230712 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9D6YZ105SN

Wikipedia

Ornithine phenylacetate

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 02-18-2024
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5: Ventura-Cots M, Arranz JA, Simón-Talero M, Torrens M, Blanco A, Riudor E, Fuentes I, Suñé P, Soriano G, Córdoba J. Safety of ornithine phenylacetate in cirrhotic decompensated patients: an open-label, dose-escalating, single-cohort study. J Clin Gastroenterol. 2013 Nov-Dec;47(10):881-7. doi: 10.1097/MCG.0b013e318299c789. PubMed PMID: 23751856.
6: Wright G, Vairappan B, Stadlbauer V, Mookerjee RP, Davies NA, Jalan R. Reduction in hyperammonaemia by ornithine phenylacetate prevents lipopolysaccharide-induced brain edema and coma in cirrhotic rats. Liver Int. 2012 Mar;32(3):410-9. doi: 10.1111/j.1478-3231.2011.02698.x. Epub 2011 Dec 8. PubMed PMID: 22151131.
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8: Oria M, Romero-Giménez J, Arranz JA, Riudor E, Raguer N, Córdoba J. Ornithine phenylacetate prevents disturbances of motor-evoked potentials induced by intestinal blood in rats with portacaval anastomosis. J Hepatol. 2012 Jan;56(1):109-14. doi: 10.1016/j.jhep.2011.06.026. Epub 2011 Aug 9. PubMed PMID: 21835138.
9: Balasubramaniyan V, Wright G, Sharma V, Davies NA, Sharifi Y, Habtesion A, Mookerjee RP, Jalan R. Ammonia reduction with ornithine phenylacetate restores brain eNOS activity via the DDAH-ADMA pathway in bile duct-ligated cirrhotic rats. Am J Physiol Gastrointest Liver Physiol. 2012 Jan 1;302(1):G145-52. doi: 10.1152/ajpgi.00097.2011. Epub 2011 Sep 8. PubMed PMID: 21903766.
10: Patidar KR, Bajaj JS. Covert and Overt Hepatic Encephalopathy: Diagnosis and Management. Clin Gastroenterol Hepatol. 2015 Nov;13(12):2048-61. doi: 10.1016/j.cgh.2015.06.039. Epub 2015 Jul 9. Review. PubMed PMID: 26164219; PubMed Central PMCID: PMC4618040.
11: Ellul MA, Gholkar SA, Cross TJ. Hepatic encephalopathy due to liver cirrhosis. BMJ. 2015 Aug 11;351:h4187. doi: 10.1136/bmj.h4187. Review. PubMed PMID: 26265724.
12: Jalan R, De Chiara F, Balasubramaniyan V, Andreola F, Khetan V, Malago M, Pinzani M, Mookerjee RP, Rombouts K. Ammonia produces pathological changes in human hepatic stellate cells and is a target for therapy of portal hypertension. J Hepatol. 2016 Apr;64(4):823-33. doi: 10.1016/j.jhep.2015.11.019. Epub 2015 Dec 2. PubMed PMID: 26654994.
13: Rahimi RS, Rockey DC. Novel Ammonia-Lowering Agents for Hepatic Encephalopathy. Clin Liver Dis. 2015 Aug;19(3):539-49. doi: 10.1016/j.cld.2015.04.008. Epub 2015 May 30. Review. PubMed PMID: 26195207.
14: Rahimi RS, Rockey DC. Hepatic Encephalopathy: Pharmacological Therapies Targeting Ammonia. Semin Liver Dis. 2016 Feb;36(1):48-55. doi: 10.1055/s-0036-1571298. Epub 2016 Feb 12. Review. PubMed PMID: 26870932.
15: Romero-Gómez M, Montagnese S, Jalan R. Hepatic encephalopathy in patients with acute decompensation of cirrhosis and acute-on-chronic liver failure. J Hepatol. 2015 Feb;62(2):437-47. doi: 10.1016/j.jhep.2014.09.005. Epub 2014 Sep 10. Review. PubMed PMID: 25218789.
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